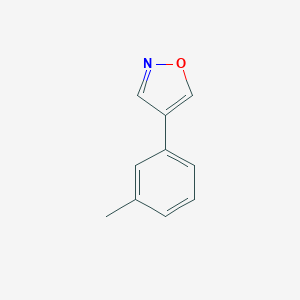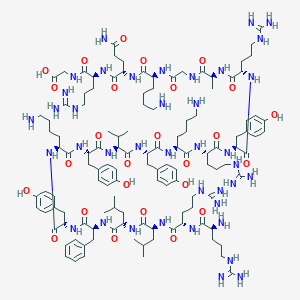
Exchanger inhibitory peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exchanger inhibitory peptide (XIP) is a synthetic peptide that has been extensively studied for its potential applications in scientific research. XIP is a potent inhibitor of the sodium-proton exchanger (NHE), which is a key membrane protein involved in regulating intracellular pH and ion homeostasis.
Mécanisme D'action
Exchanger inhibitory peptide inhibits NHE activity by binding to the cytoplasmic domain of the protein and blocking its function. NHE is a membrane protein that exchanges extracellular sodium ions for intracellular protons, thereby regulating intracellular pH and ion homeostasis. By inhibiting NHE activity, Exchanger inhibitory peptide can alter cellular pH and ion concentrations, leading to a variety of physiological effects.
Effets Biochimiques Et Physiologiques
Exchanger inhibitory peptide has been shown to have a variety of biochemical and physiological effects, including altering intracellular pH, reducing cell proliferation, and modulating ion transport. In cardiac myocytes, Exchanger inhibitory peptide has been shown to reduce the rate of intracellular acidification during ischemia, which may have potential therapeutic applications in the treatment of heart disease. In cancer cells, Exchanger inhibitory peptide has been shown to reduce cell proliferation and induce apoptosis, suggesting that it may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Exchanger inhibitory peptide is that it is a highly specific inhibitor of NHE, which allows for precise manipulation of cellular pH and ion concentrations. However, one limitation of Exchanger inhibitory peptide is that it may have off-target effects on other membrane proteins, which can complicate interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on Exchanger inhibitory peptide. One area of interest is the development of new Exchanger inhibitory peptide analogs with improved potency and specificity. Another area of interest is the use of Exchanger inhibitory peptide in combination with other drugs or treatments to enhance their efficacy. Additionally, Exchanger inhibitory peptide may have potential applications in the treatment of a variety of diseases, including heart disease, cancer, and neurological disorders.
Méthodes De Synthèse
Exchanger inhibitory peptide can be synthesized using solid-phase peptide synthesis techniques. The peptide is typically synthesized in a stepwise fashion, with each amino acid residue added sequentially to the growing peptide chain. After synthesis, the peptide is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Applications De Recherche Scientifique
Exchanger inhibitory peptide has been used in a wide range of scientific research applications, including studies of cellular physiology, ion transport, and disease mechanisms. Exchanger inhibitory peptide has been shown to inhibit NHE activity in a variety of cell types, including cardiac myocytes, renal tubular cells, and cancer cells.
Propriétés
Numéro CAS |
132523-75-2 |
|---|---|
Nom du produit |
Exchanger inhibitory peptide |
Formule moléculaire |
C122H193N39O26 |
Poids moléculaire |
2622.1 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C122H193N39O26/c1-67(2)58-89(154-107(177)86(30-20-56-141-121(134)135)147-101(171)80(126)24-17-53-138-118(128)129)110(180)155-90(59-68(3)4)111(181)158-91(60-71-22-9-8-10-23-71)115(185)159-93(62-73-34-42-77(163)43-35-73)113(183)151-84(27-13-16-52-125)106(176)157-95(64-75-38-46-79(165)47-39-75)116(186)161-99(69(5)6)117(187)160-94(63-74-36-44-78(164)45-37-74)114(184)150-83(26-12-15-51-124)105(175)149-87(31-21-57-142-122(136)137)108(178)156-92(61-72-32-40-76(162)41-33-72)112(182)152-85(29-19-55-140-120(132)133)103(173)145-70(7)100(170)143-65-97(167)146-82(25-11-14-50-123)104(174)153-88(48-49-96(127)166)109(179)148-81(28-18-54-139-119(130)131)102(172)144-66-98(168)169/h8-10,22-23,32-47,67-70,80-95,99,162-165H,11-21,24-31,48-66,123-126H2,1-7H3,(H2,127,166)(H,143,170)(H,144,172)(H,145,173)(H,146,167)(H,147,171)(H,148,179)(H,149,175)(H,150,184)(H,151,183)(H,152,182)(H,153,174)(H,154,177)(H,155,180)(H,156,178)(H,157,176)(H,158,181)(H,159,185)(H,160,187)(H,161,186)(H,168,169)(H4,128,129,138)(H4,130,131,139)(H4,132,133,140)(H4,134,135,141)(H4,136,137,142)/t70-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,99-/m0/s1 |
Clé InChI |
KBXLLAUPNJALCJ-QDKIXALKSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
Autres numéros CAS |
132523-75-2 |
Séquence |
RRLLFYKYVYKRYRAGKQRG |
Synonymes |
exchanger inhibitory peptide XIP peptide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



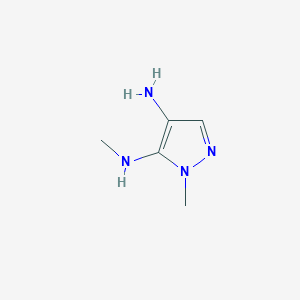
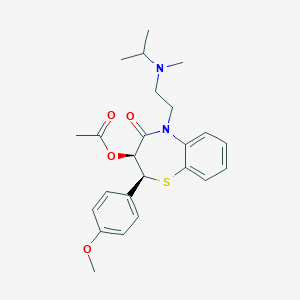


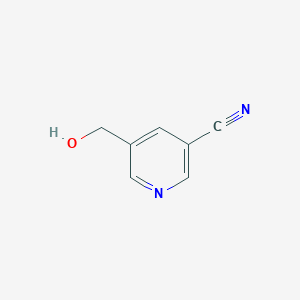
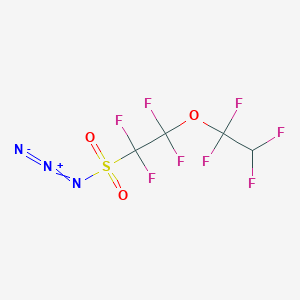
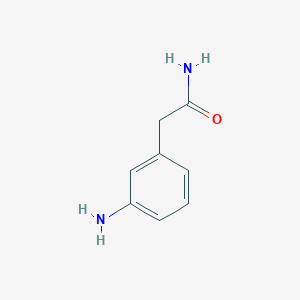
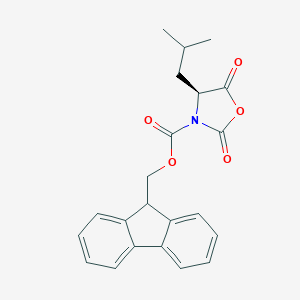
![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)


